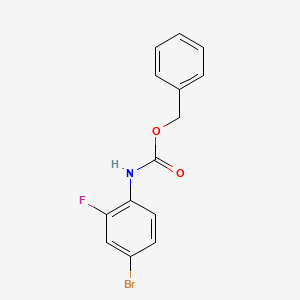

Benzyl N-(4-bromo-2-fluorophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl N-(4-bromo-2-fluorophenyl)carbamate is a chemical compound with the molecular formula C14H11BrFNO2 and a molecular weight of 324.15 g/mol It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further substituted with a 4-bromo-2-fluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(4-bromo-2-fluorophenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-bromo-2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl N-(4-bromo-2-fluorophenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced derivatives with different functional groups.

Hydrolysis: 4-bromo-2-fluoroaniline and benzyl alcohol.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Synthesis of Antibiotics:

Benzyl N-(4-bromo-2-fluorophenyl)carbamate is primarily utilized as an intermediate in the synthesis of antibiotics, notably Tedizolid, which is effective against resistant bacterial strains. Its structural characteristics contribute to the pharmacological properties of the final antibiotic products.

2. Aldose Reductase Inhibition:

Research indicates that this compound exhibits biological activity as an aldose reductase inhibitor. Aldose reductase plays a crucial role in glucose metabolism, and its inhibition is significant for managing diabetic complications such as neuropathy and retinopathy. The presence of halogens like bromine and fluorine may enhance the compound's pharmacokinetic properties, improving solubility and bioavailability .

1. Enzyme Interaction Studies:

this compound has been evaluated for its interactions with various biological targets. Studies have demonstrated its potential effects on enzyme activities related to cholinesterase inhibition, which can be relevant for treating neurodegenerative diseases . The compound's selectivity towards acetylcholinesterase and butyrylcholinesterase has been investigated, revealing promising inhibitory profiles that warrant further exploration .

2. Structure-Activity Relationship (SAR) Studies:

The compound has been included in structure-activity relationship studies aimed at understanding the influence of different substituents on its biological activity. These studies help elucidate how modifications to the chemical structure can enhance or diminish its efficacy as an inhibitor .

Case Studies

1. Aldose Reductase Inhibitors:

A notable case study highlighted the development of new aldose reductase inhibitors derived from this compound. These derivatives were synthesized and tested for their ability to reduce glucose levels in diabetic models, demonstrating significant potential for therapeutic applications .

2. Cholinesterase Inhibition:

Another investigation assessed the inhibitory effects of this compound on cholinesterases, comparing its potency with established inhibitors like galanthamine. The results indicated that certain derivatives exhibited comparable or superior inhibitory effects, suggesting their viability as candidates for further drug development .

Mecanismo De Acción

The mechanism of action of Benzyl N-(4-bromo-2-fluorophenyl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorine atoms may enhance its binding affinity and specificity for these targets, leading to its observed biological effects .

Comparación Con Compuestos Similares

- Benzyl N-(3-bromo-2-fluorophenyl)carbamate

- Benzyl (4-bromo-3-fluorophenyl)carbamate

- Benzyl N-(4-bromo-2-chlorophenyl)carbamate

Comparison: Benzyl N-(4-bromo-2-fluorophenyl)carbamate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning can influence its reactivity and interaction with molecular targets, making it distinct from other similar compounds .

Actividad Biológica

Benzyl N-(4-bromo-2-fluorophenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₁BrFNO₂

- Molecular Weight : 324.15 g/mol

- CAS Number : 510729-01-8

The compound features a carbamate functional group attached to a phenyl ring substituted with bromine and fluorine atoms, which are known to influence its biological properties.

1. Enzyme Inhibition

Research has indicated that derivatives of carbamate compounds can act as selective inhibitors of butyrylcholinesterase (BChE). A study focusing on related compounds revealed that certain substitutions on the benzene ring significantly affect BChE inhibitory activity. For instance, the introduction of a bromine atom at the para position (as seen in our compound) enhances the inhibitory potency compared to other halogen substitutions .

Table 1: Inhibitory Activity of Related Compounds

| Compound | IC50 Value (µM) | Comments |

|---|---|---|

| This compound | TBD | Potential BChE inhibitor |

| Benzyl N-(2-bromoanilino)carbamate | 6.9 | Optimal substitution for BChE activity |

| Benzyl N-(3-bromoanilino)carbamate | Not active | Loss of activity with incorrect substitution |

2. Neuroprotective Effects

In vitro studies have demonstrated that benzyl carbamates exhibit neuroprotective effects against amyloid-beta (Aβ) induced toxicity in SH-SY5Y neuroblastoma cells. Compounds similar to this compound have shown significant protective activity, suggesting a potential application in Alzheimer's disease treatment .

Case Study: Neuroprotection Assay Results

In a comparative assay, compounds were tested for their ability to improve cell viability under Aβ-induced stress:

- Control Group Viability : 100%

- This compound (10 µM) : 91.14%

- Positive Control (EGCG) : 87.18%

These results indicate that the compound not only protects against neurotoxicity but may also offer advantages over existing treatments.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Substituents : The presence of bromine and fluorine enhances lipophilicity and affects binding interactions with target enzymes.

- Carbamate Group : This functional group is crucial for the biological activity, as it participates in hydrogen bonding with enzyme active sites.

Table 2: Summary of SAR Findings

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| Para | Bromine | Increased potency |

| Para | Fluorine | Enhanced binding |

| Meta | Bromine | Reduced activity |

Propiedades

IUPAC Name |

benzyl N-(4-bromo-2-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJQQOWOFLHSCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.